2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
CAS No.: 1246088-43-6
Cat. No.: VC0166587
Molecular Formula: C7H7NO3
Molecular Weight: 153.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246088-43-6 |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.137 |
| IUPAC Name | 3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one |
| Standard InChI | InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9) |
| Standard InChI Key | SXRLRBBARNJINI-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C(=O)C=CN2 |
Introduction
Chemical Identity and Basic Characteristics
Nomenclature and Identification
2,3-Dihydro- dioxino[2,3-b]pyridin-8-ol is known by several names in chemical databases and commercial catalogs. The compound is primarily identified by its CAS registry number 1246088-43-6, which provides a unique identifier in chemical databases and regulatory systems . Several synonyms exist for this compound, including 3,5-Dihydro-2H- dioxino[2,3-b]pyridin-8-one, 1,4-Dioxino[2,3-b]pyridin-8-ol, 2,3-dihydro-, and 2H,3H- Dioxino[2,3-b]pyridin-8-ol . The existence of multiple naming conventions highlights the compound's complex structure and the different perspectives from which chemists might approach its nomenclature. For consistent identification in scientific literature and commercial contexts, the IUPAC name 3,5-dihydro-2H- dioxino[2,3-b]pyridin-8-one is often used alongside the CAS number .
Molecular Structure and Composition
The compound possesses a molecular formula of C₇H₇NO₃ with a precise molecular weight of 153.14 g/mol . Its structural composition features a bicyclic arrangement where a pyridine ring is fused with a dioxin moiety, creating a unique heterocyclic scaffold . The presence of a hydroxyl group (-OH) at the 8-position of the pyridine ring is a defining characteristic that contributes significantly to the compound's chemical behavior and potential reactivity . This hydroxyl group makes the compound potentially soluble in polar solvents and capable of participating in hydrogen bonding interactions. The fusion of the pyridine and dioxin rings creates a rigid bicyclic structure with specific electronic distribution that could influence its interactions with biological targets or other chemical reagents.
Structural Representations and Identifiers
Chemical Structure Notations
For systematic identification and database cataloging, 2,3-Dihydro- dioxino[2,3-b]pyridin-8-ol is represented through several standardized chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is presented as "Oc1ccnc2OCCOc12" according to Sigma-Aldrich , while CymitQuimica lists it as "OC=1C=CN=C2OCCOC21" . The International Chemical Identifier (InChI) notation, which provides a more detailed structural representation, is recorded as "InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)" . Additionally, the InChI key, which serves as a condensed checksum of the full InChI, is "SXRLRBBARNJINI-UHFFFAOYSA-N" . These standardized notations are essential for consistent identification across chemical databases and scientific publications.
Structural Features and Implications
The structural configuration of 2,3-Dihydro- dioxino[2,3-b]pyridin-8-ol has significant implications for its chemical behavior. The compound features a heterocyclic structure with electron-withdrawing characteristics due to the dioxin ring system . This electronic configuration potentially influences its reactivity in various chemical reactions. The hydroxyl group at the 8-position of the pyridine ring is a key functional group that contributes to the compound's ability to form hydrogen bonds and interact with other molecules . This feature is particularly relevant for its potential applications in medicinal chemistry, where such interactions can determine binding affinity to biological targets.
Physical and Chemical Properties
Solubility and Reactivity Profile
Based on its structural features, particularly the presence of the hydroxyl group at the 8-position of the pyridine ring, 2,3-Dihydro- dioxino[2,3-b]pyridin-8-ol is expected to exhibit solubility in polar solvents . The hydroxyl group allows for hydrogen bonding interactions with solvent molecules, enhancing solubility in protic solvents such as water, alcohols, and other polar organic solvents. Additionally, the nitrogen atom in the pyridine ring can potentially accept hydrogen bonds, further influencing solubility characteristics. The compound's reactivity is likely governed by the presence of both the pyridine nitrogen and the hydroxyl group, making it suitable for various chemical transformations in organic synthesis.
The significant price variation among suppliers suggests different manufacturing processes, purity levels, or market positioning strategies. Notably, the pricing information indicates this is a specialty chemical with relatively high production costs or limited demand, typical of research-grade chemicals used in advanced synthesis or pharmaceutical development.
Supply Chain Considerations and Availability
The commercial availability of 2,3-Dihydro- dioxino[2,3-b]pyridin-8-ol appears somewhat limited, with some suppliers listing products as discontinued . This suggests potential challenges in the supply chain or limited demand for this specific compound. For researchers and companies requiring this compound, it would be advisable to plan procurement well in advance due to potential lead times and availability constraints. The discontinuation of certain catalog items by CymitQuimica indicates possible shifts in manufacturing priorities or challenges in sustainable production .
Related Compounds and Structural Analogs
Chlorinated Derivatives
Among the structural analogs of 2,3-Dihydro- dioxino[2,3-b]pyridin-8-ol, the chlorinated derivative 7-Chloro-2,3-dihydro- dioxino[2,3-B]pyridin-8-OL (CAS: 204378-34-7) appears in the search results . This compound represents a halogenated variant where a chlorine atom is introduced at the 7-position of the bicyclic structure. Such structural modifications can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, or binding affinity to biological targets.
Other Structural Analogs
Sigma-Aldrich lists several related compounds in their "Recommended Products" section, including:
These structural analogs maintain the core bicyclic scaffold but feature different functional groups or substitution patterns. Such variations create a family of related compounds that might serve similar roles in organic synthesis while offering distinct reactivity profiles or biological activities. The existence of these analogs suggests ongoing interest in this molecular framework for various applications in chemical research.
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